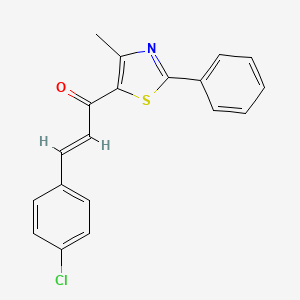

(E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

Description

Structural Elucidation and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration Analysis

The compound (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is systematically named based on its core structure, substituents, and stereochemistry. The parent chain is a propenone (α,β-unsaturated ketone), with the carbonyl group at position 1. The substituents include:

- 4-Chlorophenyl group at position 3 of the propenone chain.

- 4-Methyl-2-phenyl-1,3-thiazol-5-yl group at position 1.

The E configuration denotes the trans arrangement of the 4-chlorophenyl and thiazolyl groups across the double bond between carbons 2 and 3. This stereochemistry is critical for biological activity, as observed in related chalcone-thiazole hybrids.

X-ray Crystallographic Characterization of Chalcone-Thiazole Hybrid Systems

While direct X-ray data for this specific compound are unavailable, structural insights are inferred from analogous chalcone-thiazole hybrids. Key features include:

Comparative Analysis with Related Chalcone Derivatives

This compound shares structural motifs with bioactive chalcone-thiazole hybrids. A comparative analysis highlights key differences in substituents and biological activity:

Key Observations :

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy

Diagnostic absorption bands confirm the compound’s functional groups:

| Region (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1651–1698 | C=O stretching (α,β-unsaturated ketone) | |

| 1506–1520 | C=C stretching (propenone) | |

| 750–850 | C-Cl vibration (4-chlorophenyl) |

NMR Spectroscopy

Key signals in DMSO-d~6~:

| Nucleus | Chemical Shift (δ) | Assignment | Reference |

|---|---|---|---|

| ¹H | 7.27–7.89 ppm | α- and β-protons (C2-C3 double bond) | |

| ¹H | 7.45–7.92 ppm | Aromatic protons (4-Cl-Ph and thiazole) | |

| ¹³C | 181.3–196.1 ppm | Carbonyl carbon (C1) |

UV-Vis Spectroscopy

The compound exhibits strong absorption in the UV region due to π→π* transitions:

| Solvent | λ~max~ (nm) | Assignment | Reference |

|---|---|---|---|

| DMSO | 387–392 | Conjugated enone-thiazole system |

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNOS/c1-13-18(23-19(21-13)15-5-3-2-4-6-15)17(22)12-9-14-7-10-16(20)11-8-14/h2-12H,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBRVPQAZGBJMU-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Claisen-Schmidt Condensation: : The most common method for synthesizing (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is through Claisen-Schmidt condensation. This involves the reaction of 4-chlorobenzaldehyde with 4-methyl-2-phenyl-1,3-thiazol-5-yl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures.

-

Aldol Condensation: : Another method involves aldol condensation, where the same reactants are used but under different conditions, such as using a stronger base like lithium diisopropylamide (LDA) and lower temperatures to control the reaction kinetics and improve yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Thiazole Core Formation

The synthesis begins with constructing the 4-methyl-2-phenyl-1,3-thiazole moiety. A [2+3]-cyclocondensation reaction between (phenyl)thiourea and 2-chloroacetylacetone in glacial acetic acid forms 1-[4-methyl-2-phenyl-1,3-thiazol-5-yl]ethanone (2 ) (yield: 74%) . This intermediate serves as the precursor for subsequent Claisen-Schmidt condensation.

Claisen-Schmidt Condensation

2 reacts with 4-chlorobenzaldehyde under Claisen-Schmidt conditions to form the α,β-unsaturated ketone:

-

Catalyst : Potassium tert-butylate (superior to KOH for yield and purity) .

-

Solvent : Ethanol.

-

Product : (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one (3 ).

-

Configuration : Confirmed as E-isomer via X-ray crystallography (r.m.s.d. = 0.0474 Å) .

Michael Addition

The α,β-unsaturated ketone undergoes Michael addition with nucleophiles:

-

Example : Reaction with 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester in the presence of N-methylpiperidine yields adduct 4 (80% yield) .

-

Mechanism : Thiol group attacks the β-carbon of the enone system.

Hydrazine Reactions

-

In ethanol : Hydrazine hydrate cyclizes 3 to form pyrazoline derivative 5 (4,5-dihydropyrazol-1-yl-ethanone) .

-

In glacial acetic acid : Acetylation of the pyrazoline nitrogen occurs, producing 6 .

Methanesulfonation

Treatment of 3 with methanesulfonic acid generates methanesulfonate 7 , enhancing water solubility for biological testing .

Structural Analysis

X-ray crystallography reveals:

-

Planarity : The molecule is nearly flat (r.m.s.d. = 0.0474 Å), with synperiplanar conformation of the 2-pyridylamino group relative to the thiazole S1–C2 bond .

-

Torsion angles :

Biological Activity and Mechanistic Insights

-

Cytotoxicity :

-

Apoptosis induction :

-

Morphological changes : Mitotic catastrophe and multinucleation observed in treated cells .

Critical Analysis of Selectivity

The compound’s selectivity for cancer cells (>87-fold vs. normal cells) is attributed to:

Scientific Research Applications

Structural Characteristics

The compound features:

- Chlorophenyl group : Enhances biological activity through electron-withdrawing effects.

- Thiazole ring : Known for its diverse biological activities.

- α,β-unsaturated carbonyl moiety : Contributes to reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures to (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one may exhibit anticancer properties. The presence of the thiazole ring and α,β-unsaturated carbonyl moiety suggests potential mechanisms for inhibiting cancer cell proliferation. Studies on structurally related thiazole derivatives have shown promising results in various cancer models, indicating that further exploration of this compound could yield significant findings in cancer therapeutics .

Antimicrobial Activity

Thiazole-containing compounds are often evaluated for their antimicrobial properties. The structural features of this compound may allow it to interact with microbial enzymes or cell membranes, potentially leading to inhibitory effects on microbial growth. Preliminary studies suggest that similar compounds have demonstrated activity against various bacterial strains .

Agricultural Chemicals

Given its bioactive properties, this compound could be explored as a pesticide or herbicide. The chlorinated phenyl group may enhance the compound's efficacy against pests while minimizing environmental impact compared to traditional chemicals. Research into thiazole derivatives has indicated their potential use in crop protection due to their ability to disrupt pest metabolism .

Material Science Applications

The unique structural properties of this compound also position it as a candidate for novel materials development. Its electronic properties could be leveraged in organic electronics or photonic devices. The exploration of its potential as a precursor for materials with specific electronic or optical characteristics is an exciting avenue for future research .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Curcumin | Diarylheptanoid | Antioxidant, anti-inflammatory |

| Benzothiazole | Thiazole ring | Anticancer, antimicrobial |

| Chalcone | α,β-unsaturated ketone | Anticancer, anti-inflammatory |

The distinct combination of functional groups in this compound may enhance its biological activity compared to other compounds listed above. The thiazole ring and chlorinated phenyl group can facilitate diverse interactions with biological targets that are not present in structurally similar compounds .

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. In cancer cells, it may induce apoptosis by interacting with cellular proteins that regulate cell death and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Chalcone Derivatives and Their Bioactivity

Key Observations :

- Electron-Withdrawing Groups (EWGs): The target compound’s 4-Cl substituent on ring A aligns with trends where EWGs (e.g., Cl, Br) enhance activity by stabilizing the enone system and improving target interactions. For example, compound 2j (4-Br, 4-F) shows lower IC50 than 2h (4-Cl, 4-OMe), where methoxy (electron-donating) reduces potency .

- Thiazole vs. Phenyl Substitutions : The thiazole ring in the target compound and 3n introduces heteroatoms (N, S) that may facilitate hydrogen bonding or π-stacking. Compound 3n demonstrates antifungal activity, suggesting thiazole-containing chalcones are promising for antimicrobial applications .

- Hydroxyl Groups : Cardamonin’s high activity (IC50 = 4.35 μM) is attributed to hydroxyl groups at ortho/para positions on ring A, which are absent in the target compound. This highlights the trade-off between lipophilicity (favored by Cl) and hydrogen-bonding capacity (favored by OH) .

Physicochemical Properties

Table 2: Physical Properties of Selected Chalcones

Notes:

- *Calculated molecular weight based on formula C19H15ClN2OS.

- †Estimated logP using fragment-based methods; higher than cardamonin (logP ~3.0) due to lack of polar hydroxyl groups.

- ‡Lower logP than the target compound due to smaller substituents.

Key Observations :

- The target compound’s logP (~5.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the naphthyl derivative has higher logP (6.01), which may limit aqueous solubility.

Biological Activity

(E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activities that have garnered attention in pharmaceutical research. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and case analyses.

Chemical Structure

The compound's chemical structure can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound.

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 µM to 25 µM .

- Induction of Apoptosis : Research indicates that the compound promotes apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Case Studies

A study by Zheng et al. demonstrated that the compound significantly inhibited the growth of A549 cells with an IC50 value of 18 µM. Additionally, it was found to induce apoptosis through the intrinsic pathway, evidenced by increased levels of cytochrome c in the cytosol .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 10 | Apoptosis induction |

| A549 | 18 | Cell cycle arrest |

| HeLa | 15 | Mitochondrial disruption |

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. This compound has shown efficacy against a range of pathogenic bacteria and fungi.

The antimicrobial activity is attributed to:

- Inhibition of Enzyme Activity : The compound targets bacterial enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial replication .

- Disruption of Membrane Integrity : Studies suggest that this compound can disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

Research conducted by Niculescu-Duvaz et al. revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored.

The compound exhibits anti-inflammatory effects through:

- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of TNF-alpha and IL-6 in vitro .

- Blocking NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which plays a critical role in inflammation.

Case Studies

A study by Bouabdallah et al. demonstrated that treatment with this chalcone derivative reduced edema in a carrageenan-induced paw edema model in rats, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under basic conditions.

- Step 2: Introduction of the 4-methyl-2-phenyl group through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) .

- Step 3: Chalcone formation via Claisen-Schmidt condensation between the thiazole-acetophenone derivative and 4-chlorobenzaldehyde. Reaction conditions (e.g., ethanol/KOH at 0–50°C, nitrogen atmosphere) are critical to minimize side reactions and achieve high stereoselectivity .

- Yield Optimization: Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy: H and C NMR are used to verify substituent positions and stereochemistry (e.g., E-configuration of the propenone group) .

- HPLC: Ensures >98% purity by reverse-phase chromatography with UV detection at 254 nm .

- X-ray Crystallography: Resolves ambiguities in stereochemistry, as demonstrated for analogous thiazole-chalcone derivatives .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values <50 µg/mL suggest potency) .

- Anti-inflammatory Screening: COX-2 inhibition assays or LPS-induced TNF-α suppression in macrophage models .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC values <10 µM indicate therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Substituent Variation: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF) or electron-donating (e.g., -OCH) groups to modulate electronic effects on receptor binding .

- Heterocycle Modification: Substitute the thiazole ring with oxazole or pyrazole to assess ring-specific interactions .

- Quantitative SAR (QSAR): Use molecular descriptors (e.g., logP, polar surface area) to correlate chemical features with biological endpoints .

Q. What computational strategies are effective for predicting binding modes and metabolic stability?

- Molecular Docking: AutoDock Vina or Schrödinger Suite can model interactions with targets like EGFR or COX-2. Focus on hydrogen bonding with the propenone carbonyl and hydrophobic contacts with the thiazole .

- ADMET Prediction: SwissADME or pkCSM estimates oral bioavailability, CYP450 inhibition, and hepatotoxicity .

- MD Simulations: GROMACS simulations (100 ns) assess conformational stability in aqueous or lipid bilayer environments .

Q. How should researchers resolve contradictions in biological activity data across similar analogs?

- Meta-Analysis: Compare datasets from multiple studies (e.g., IC variability in cancer cell lines) to identify assay-specific factors (e.g., cell passage number, incubation time) .

- Dose-Response Repetition: Validate outliers using orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT) .

- Structural Reanalysis: Re-examine NMR/X-ray data to rule out stereochemical impurities or polymorphic forms .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during the Claisen-Schmidt condensation step?

- Catalyst Optimization: Use phase-transfer catalysts (e.g., TBAB) or microwave irradiation to accelerate reaction kinetics .

- Solvent Selection: Polar aprotic solvents (DMF or DMSO) enhance chalcone formation but require strict temperature control (<60°C) to avoid decomposition .

Q. How can researchers address poor solubility in pharmacological assays?

- Formulation: Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or nanoemulsions to improve aqueous dispersion without cytotoxicity .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.